Fmoc-Ala-ODhbt
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Overview
Description
Fmoc-Ala-ODhbt, also known as 9-fluorenylmethyloxycarbonyl-L-alanine-3,4-dihydro-4-oxo-1,2,3-benzotriazine, is a compound commonly used in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used to protect the amino group of amino acids during peptide synthesis. The compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-ODhbt typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using the Fmoc group.
Formation of the Benzotriazine Ring: The protected alanine is then reacted with 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) to form the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Ala-ODhbt undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of alanine.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides, facilitated by coupling agents like DCC or HBTU.
Common Reagents and Conditions:
Major Products Formed:
Deprotection: The major product is the free amino group of alanine.
Coupling: The major products are peptides or polypeptides with the desired sequence.
Scientific Research Applications
Fmoc-Ala-ODhbt has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, facilitating the study of their structure and function.
Biology: The compound is used to create peptide-based probes and inhibitors for studying biological processes.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Fmoc-Ala-ODhbt involves the temporary protection of the amino group of alanine during peptide synthesis. The Fmoc group prevents unwanted side reactions by masking the amino group, allowing for the stepwise elongation of the peptide chain. The Fmoc group is then removed under mild basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Fmoc-Gly-ODhbt: Similar to Fmoc-Ala-ODhbt but with glycine instead of alanine.
Fmoc-Val-ODhbt: Similar to this compound but with valine instead of alanine.
Fmoc-Leu-ODhbt: Similar to this compound but with leucine instead of alanine.
Uniqueness: this compound is unique due to the presence of alanine, which imparts specific properties to the resulting peptides. Alanine is a small, non-polar amino acid that can influence the folding and stability of peptides. The use of this compound allows for the incorporation of alanine into peptides with high precision and efficiency .
Properties
CAS No. |
109636-25-1 |
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Molecular Formula |
C16H13ClN4O4 |
Molecular Weight |
0 |
Synonyms |
Fmoc-Ala-ODhbt |
Origin of Product |
United States |
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